molecular formula C14H20BNO3 B13980440 1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone CAS No. 214360-71-1

1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Cat. No.: B13980440
CAS No.: 214360-71-1
M. Wt: 261.13 g/mol
InChI Key: HPSUGEXDTHQTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is an organic compound that contains both an amino group and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone typically involves the reaction of 2-amino-5-bromophenyl ethanone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester group .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is unique due to the presence of both an amino group and a boronic ester group on the same aromatic ring. This combination allows for versatile reactivity and a wide range of applications in different fields .

Properties

CAS No.

214360-71-1

Molecular Formula

C14H20BNO3

Molecular Weight

261.13 g/mol

IUPAC Name

1-[2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C14H20BNO3/c1-9(17)11-8-10(6-7-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,16H2,1-5H3

InChI Key

HPSUGEXDTHQTMU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.